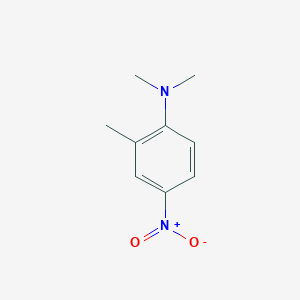

N,N,2-trimethyl-4-nitroaniline

Description

The N,N-dimethyl groups enhance electron-donating capacity, while the nitro group acts as a strong electron-withdrawing moiety, creating a push-pull electronic system relevant to nonlinear optical (NLO) applications .

Properties

CAS No. |

32417-74-6 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.2 g/mol |

IUPAC Name |

N,N,2-trimethyl-4-nitroaniline |

InChI |

InChI=1S/C9H12N2O2/c1-7-6-8(11(12)13)4-5-9(7)10(2)3/h4-6H,1-3H3 |

InChI Key |

WQMWMGANNDSYBY-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N(C)C |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N(C)C |

Other CAS No. |

32417-74-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Molecular Properties

The table below compares key structural features and molecular properties of N,N,2-trimethyl-4-nitroaniline (hypothetical) with related compounds:

Notes:

- This compound (hypothetical): Estimated molecular formula C₉H₁₂N₂O₂ (MW ~181.18).

- BNA (N-benzyl-2-methyl-4-nitroaniline) has the largest molecular weight (241.27 g/mol) due to the benzyl group, enhancing NLO properties .

2.2 Electronic and Optical Properties

- N,N-Dimethyl-4-nitroaniline : The N,N-dimethyl groups donate electrons via induction, moderating the nitro group’s electron-withdrawing effect. This balance influences charge-transfer transitions, relevant to UV-Vis absorption .

- BNA : Exhibits a large second-harmonic generation (SHG) coefficient (d₃₃₃ = 234 pm/V) due to extended π-conjugation from the benzyl group, enabling terahertz (THz) wave generation (0.1–15 THz) .

- MNA Derivatives : Substitutions at the N-position (e.g., benzyl in BNA) significantly enhance SHG activity compared to the parent MNA .

2.3 Thermal and Solubility Characteristics

- N,N-Dimethyl-4-nitroaniline: The dimethyl groups improve solubility in polar organic solvents (e.g., methanol, acetone) compared to non-alkylated analogs .

- BNA Polymorphs: Orthorhombic (platy) and monoclinic (needle-like) forms exhibit distinct melting points and thermal stability, critical for device applications .

- Nitroso Analogs: N,N-Dimethyl-4-nitrosoaniline () is less thermally stable than nitro derivatives due to the weaker nitroso (-NO) group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.